N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide
Description
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with a methyl group at position 2 and a 2-phenylbutanamide moiety at position 2. The compound’s synthesis typically involves condensation reactions between functionalized pyrimidine precursors and acylating agents, with characterization via ¹H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-15(14-9-5-4-6-10-14)18(23)21-17-13(2)20-16-11-7-8-12-22(16)19(17)24/h4-12,15H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSXQCECLXGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient route to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, and reducing agents such as hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions can produce alkenylated derivatives, while oxidation reactions can yield oxidized products with additional functional groups.
Scientific Research Applications
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-HIV properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the active site and chelating the Mg2+ ion . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Comparison with Similar Compounds
Structural Analogues and Bioisosterism
The pyrido[1,2-a]pyrimidinone core is a bioisostere of the 4-hydroxyquinolin-2-one moiety, which is prevalent in compounds with analgesic activity. Key structural analogs include:
a) N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Structure : Features a benzylamide group instead of the 2-phenylbutanamide chain.
b) 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Example : N-{2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}butanamide (G756-0012).
- Structure : Substituted with a methoxy-phenyl group at position 2.
- Activity : Demonstrates enhanced solubility due to the methoxy group but reduced metabolic stability compared to the methyl-substituted analog .
c) Tetrahydro-pyrimidinone Derivatives
- Example: (R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compounds m, n, o in Pharmacopeial Forum).
- Structure: Incorporates a tetrahydro-pyrimidinone ring and complex stereochemistry.
- Activity : Focused on anti-inflammatory applications, with stereoisomers showing divergent potency due to spatial constraints in target binding .
Pharmacological Activity Comparison
Biological Activity
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure:
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The specific structure can be represented as follows:
Antimicrobial Properties
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. For example, a study evaluated various 4-oxo derivatives for their efficacy against bacterial strains and found promising results in inhibiting growth, suggesting that the compound may possess similar properties due to structural similarities .
Anticancer Activity
The compound’s potential anticancer effects have been explored in various studies. In vitro assays demonstrated that certain pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation. Detailed structure-activity relationships have been established to optimize efficacy against specific cancer types.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for enhancing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Enhances lipophilicity and cellular uptake |
| Benzamide moiety | Increases binding affinity to biological targets |
| Oxo group at position 4 | Critical for maintaining bioactivity |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Phenylbutanamide Group : This step involves coupling reactions with phenylbutanoic acid derivatives under basic conditions.
- Purification : High-performance liquid chromatography (HPLC) is commonly used to purify the final product to ensure high yield and purity.
Study 1: Anticancer Efficacy
A recent study focused on evaluating the anticancer properties of similar compounds in the pyrido[1,2-a]pyrimidine class. The results indicated that modifications at the 3-position significantly increased cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin.
Study 2: Antimicrobial Testing
In another investigation, a series of pyrido[1,2-a]pyrimidine derivatives were tested for their antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity, with some compounds outperforming traditional antibiotics in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
